molecular formula C8H5Cl2F3O B6306880 3-Chloro-4-(trifluoromethoxy)benzyl chloride, 98% CAS No. 75462-57-6

3-Chloro-4-(trifluoromethoxy)benzyl chloride, 98%

Cat. No. B6306880
CAS RN: 75462-57-6
M. Wt: 245.02 g/mol
InChI Key: BGCYQCFQJISREP-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) is a versatile organochloride compound that has been widely used in a variety of scientific applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 72°C. It is a chlorinated derivative of benzyl alcohol, and is a common starting material for a range of synthetic transformations. Due to its high reactivity, it has been used in a variety of synthetic applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-4-(trifluoromethoxy)benzyl chloride involves the introduction of a chlorine atom and a trifluoromethoxy group onto a benzene ring.

Starting Materials
4-(trifluoromethoxy)benzyl alcohol, thionyl chloride, chlorine gas, anhydrous aluminum chloride, dichloromethane, diethyl ethe

Reaction
1. Conversion of 4-(trifluoromethoxy)benzyl alcohol to 4-(trifluoromethoxy)benzyl chloride using thionyl chloride as a reagent in dichloromethane solvent., 2. Chlorination of 4-(trifluoromethoxy)benzyl chloride with chlorine gas in the presence of anhydrous aluminum chloride as a catalyst in dichloromethane solvent., 3. Purification of the product by recrystallization from diethyl ether.

Scientific Research Applications

3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) has a wide range of applications in scientific research. It is commonly used as a starting material in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluoroarenes. In addition, it has been used in the synthesis of peptides and proteins, as well as in the synthesis of polymers and other materials.

Mechanism Of Action

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, reacting with electrophiles such as carbonyl compounds, halides, and other electrophiles. In addition, it is believed to be involved in the formation of carbon-carbon bonds and other covalent bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) have not been studied in detail. However, it is believed to be a non-toxic compound and is not expected to cause any adverse effects in humans or other organisms.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) in laboratory experiments include its high reactivity, low toxicity, and low cost. It is easy to obtain and can be used in a variety of reactions. However, it is volatile and can be difficult to handle, and it is important to use safety equipment such as gloves, goggles, and a fume hood when working with it.

Future Directions

The future directions for the use of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research into its potential uses in the synthesis of fluorinated compounds, peptides, and proteins, as well as in the synthesis of polymers and other materials, could be beneficial. Finally, further research into its safety and toxicity should be undertaken in order to ensure its safe use in laboratory experiments.

properties

IUPAC Name

2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCYQCFQJISREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512676
Record name 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene

CAS RN

75462-57-6
Record name 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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